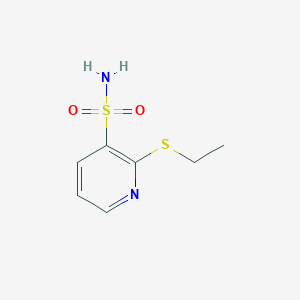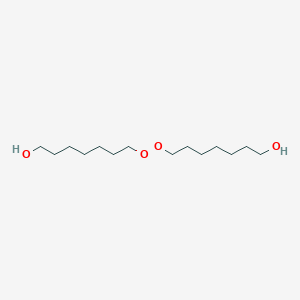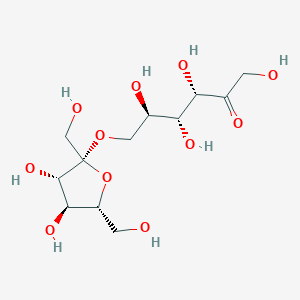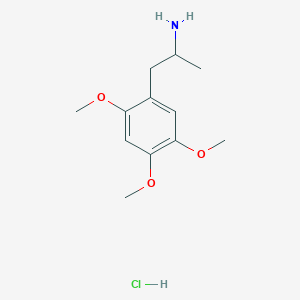
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, also known as CBPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CBPTU belongs to the class of thiourea compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
科学的研究の応用
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its potential use as an anticancer agent, N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been studied for its antiviral properties. Studies have shown that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea exhibits potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to inhibit viral replication by targeting the viral reverse transcriptase enzyme.
作用機序
The mechanism of action of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea is not fully understood. However, studies have suggested that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea exerts its biological effects by inhibiting the activity of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to induce oxidative stress and disrupt mitochondrial function, which may contribute to its antitumor and antiviral effects.
Biochemical and Physiological Effects
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit viral replication. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea for lab experiments is its high potency and selectivity. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been shown to exhibit potent biological activity at low concentrations, which makes it a valuable tool for studying key cellular processes. However, one of the limitations of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, which could increase its availability for scientific research. Another area of research is the identification of the molecular targets of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, which could provide insights into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea in animal models and clinical trials, which could pave the way for its use as a therapeutic agent in humans.
合成法
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate to form 4-chlorobenzoyl isothiocyanate. The second step involves the reaction of 4-chlorobenzoyl isothiocyanate with 2-aminopyrimidine to form N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea. The overall yield of the synthesis process is approximately 50%.
特性
分子式 |
C12H9ClN4OS |
|---|---|
分子量 |
292.74 g/mol |
IUPAC名 |
4-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H9ClN4OS/c13-9-4-2-8(3-5-9)10(18)16-12(19)17-11-14-6-1-7-15-11/h1-7H,(H2,14,15,16,17,18,19) |
InChIキー |
JCLIKMWADKTQCV-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)









![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)
